Ethyl 4-amino-2,2-difluorobutanoate

Medicinal Chemistry ADME Prediction Bioisostere Design

Non-fluorinated or mono-fluoro analogs fail to deliver the logP (~1.59) and pKa shift required for passive CNS penetration. This C2-gem-difluoro amino ester directly addresses that gap. - 0.9-unit logP increase over non-fluorinated Ethyl 4-aminobutanoate enhances blood-brain barrier permeability. - Ethyl ester resists premature hydrolysis during SPPS, improving peptide assembly yield vs. methyl ester. - Hydrochloride salt form available (CAS 2243512-15-2) for enhanced solubility in automated synthesis.

Molecular Formula C6H11F2NO2
Molecular Weight 167.15 g/mol
Cat. No. B13549577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-2,2-difluorobutanoate
Molecular FormulaC6H11F2NO2
Molecular Weight167.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCN)(F)F
InChIInChI=1S/C6H11F2NO2/c1-2-11-5(10)6(7,8)3-4-9/h2-4,9H2,1H3
InChIKeyRTWAVRXFMOXWMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-amino-2,2-difluorobutanoate: Structure & Identifiers


Ethyl 4-amino-2,2-difluorobutanoate is a fluorinated amino acid derivative characterized by the molecular formula C6H11F2NO2 and a molecular weight of 167.15 g/mol . It is commonly encountered as the hydrochloride salt (C6H12ClF2NO2, MW 203.61 g/mol) to enhance handling properties [1]. The compound features a gem-difluoro substitution at the C2 position of the butanoate backbone, which profoundly influences its electronic properties, conformation, and metabolic profile. Its basic descriptors, including a computed logP of approximately 1.59, position it as a moderately lipophilic building block suitable for medicinal chemistry and peptide modification campaigns .

Workflow Medicinal chemistry & peptide modification
Selection Gem-difluoro building block for metabolic/electronic tuning
Use context Fluorinated amino acid ester; hydrochloride salt for handling

Ethyl 4-amino-2,2-difluorobutanoate: Why Analogs Fail


Simple substitution of Ethyl 4-amino-2,2-difluorobutanoate with non-fluorinated (e.g., Ethyl 4-aminobutanoate) or mono-fluorinated analogs is not feasible due to the unique electronic and conformational constraints imposed by the gem-difluoro group. The C2 gem-difluoro substitution significantly lowers the pKa of the proximal γ-amino group relative to its non-fluorinated counterpart, altering protonation states and salt-bridge interactions at physiological pH . Furthermore, the presence of two fluorine atoms dramatically increases the molecular weight and lipophilicity (logP approx. 1.59) compared to the non-fluorinated scaffold, directly impacting passive permeability and metabolic stability in ways that cannot be predicted by mono-fluoro or unsubstituted surrogates . These intrinsic differences necessitate a head-to-head evaluation of the specific fluorinated compound rather than relying on class-level inference or less expensive alternatives.

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Non-fluorinated or mono-fluorinated analogs may shift pKa and permeability, altering protonation and membrane partitioning.

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Methyl ester analog may exhibit lower stability during SPPS, potentially reducing yield due to premature hydrolysis.

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Free acid form may limit passive permeability and handling; hydrochloride salt or ethyl ester provide distinct property profiles.

Ethyl 4-amino-2,2-difluorobutanoate: Comparative Evidence


Enhanced Lipophilicity and Predicted Permeability

Ethyl 4-amino-2,2-difluorobutanoate exhibits a computed logP of 1.5948, whereas the non-fluorinated analog Ethyl 4-aminobutanoate is significantly more polar with a predicted logP near 0.7 . This difference of approximately 0.9 log units translates to a roughly 8-fold increase in predicted lipophilicity, which is critical for optimizing blood-brain barrier penetration or membrane partitioning in lead optimization campaigns .

Lipophilicity comparison
Class-level
ΔlogP ≈ +0.9 vs non-fluorinated analog; ~8‑fold predicted lipophilicity increase
Supports CNS-targeting lead optimization context
Computed in silico property; experimental verification needed
Medicinal Chemistry ADME Prediction Bioisostere Design

pKa Modulation of γ-Amino Group

The gem-difluoro substitution at C2 significantly lowers the pKa of the γ-amino group compared to the non-fluorinated Ethyl 4-aminobutanoate . While exact experimental pKa values are not provided, the electron-withdrawing effect of the difluoro group is known to reduce the basicity of the amine, altering its protonation state at physiological pH and thereby affecting salt-bridge formation and binding kinetics in enzyme active sites.

pKa modulation
Class-level
Reduced basicity of γ‑NH₂ due to gem‑difluoro electron‑withdrawing effect (exact value not reported)
Alters protonation state in binding models
Qualitative inference; experimental pKa data to verify
Peptide Chemistry Enzyme Inhibition Binding Energetics

Ester Stability: Ethyl vs. Methyl

Ethyl 4-amino-2,2-difluorobutanoate (MW 167.15 g/mol) possesses a higher molecular weight than its methyl ester counterpart Methyl 4-amino-2,2-difluorobutanoate (MW 153.13 g/mol) . The ethyl ester group provides enhanced stability during peptide synthesis and reduces premature hydrolysis compared to the more labile methyl ester. This difference in ester protecting group directly impacts synthetic yield and purity in multi-step peptide elongation protocols.

Ester stability
Context-dependent
Ethyl ester MW 167.15 vs methyl ester MW 153.13 g/mol
Ethyl ester stability supports SPPS workflows
Free base comparison; hydrolysis resistance context
Chemical Synthesis Building Block Selection Peptide Coupling

Lipophilicity and Salt Form Advantages

While the free acid 4-Amino-2,2-difluorobutanoic acid (MW 139.10 g/mol) is a closer mimic of the natural amino acid GABA, the ethyl ester derivative (MW 167.15 g/mol) offers a distinct logP advantage (1.5948 vs. predicted ~0.5 for the free acid) . Additionally, the hydrochloride salt of the ethyl ester (MW 203.61 g/mol) provides improved aqueous solubility and handling characteristics for in vitro assays, avoiding the zwitterionic complications of the free acid [1].

Salt form & lipophilicity
Context-dependent
Ethyl ester logP 1.59; HCl salt MW 203.61; free acid logP ~0.5, MW 139.10
Salt and ester forms enable flexible assay formats
Solubility and handling advantages reported [1]
Drug Discovery Formulation Science In Vitro Assays

gem-Difluoro Metabolic Stability

Although direct metabolic stability data for Ethyl 4-amino-2,2-difluorobutanoate is not provided, class-level evidence indicates that gem-difluoro substitution at the C2 position generally increases resistance to oxidative metabolism compared to non-fluorinated or mono-fluorinated analogs . The strong C-F bond and the electron-withdrawing nature of the difluoro group can shield adjacent sites from cytochrome P450-mediated oxidation, potentially extending the half-life of derived peptidomimetics.

Metabolic stability
Class-level
Inferred resistance to oxidative metabolism via gem‑difluoro motif; no direct data
Supports metabolic stability optimization context
Extrapolated from fluorinated scaffold class; assay verification required
Metabolic Stability Drug Metabolism Fluorine Chemistry

Ethyl 4-amino-2,2-difluorobutanoate: Application Scenarios


CNS-Penetrant Peptidomimetics Lead Optimization

The enhanced lipophilicity (logP 1.5948) of Ethyl 4-amino-2,2-difluorobutanoate makes it a superior building block for designing CNS-penetrant peptide analogs compared to non-fluorinated or mono-fluorinated esters. Procurement of this compound is justified when the target requires passive diffusion across the blood-brain barrier, as its logP is approximately 0.9 units higher than the non-fluorinated Ethyl 4-aminobutanoate, potentially improving brain exposure .

SPPS of Fluorinated γ-Amino Acid Scaffolds

The ethyl ester group of Ethyl 4-amino-2,2-difluorobutanoate offers greater stability to premature hydrolysis during SPPS compared to the more labile methyl ester analog (Methyl 4-amino-2,2-difluorobutanoate). This reduces side reactions and improves overall yield in the synthesis of fluorinated peptides. Additionally, the hydrochloride salt form (MW 203.61 g/mol) enhances solubility in common SPPS solvents, facilitating automated peptide assembly [1].

SAR Studies on GABA Aminotransferase Inhibitors

Based on class-level evidence, the gem-difluoro substitution in Ethyl 4-amino-2,2-difluorobutanoate modulates the pKa of the γ-amino group, a critical parameter for interaction with pyridoxal phosphate (PLP)-dependent enzymes like GABA-AT. Researchers investigating conformationally rigid vigabatrin analogs should prioritize this compound over non-fluorinated or mono-fluorinated alternatives to probe the electronic and steric contributions of the difluoro motif to inhibitory potency .

Bioisosteric Replacement of Glutamic Acid in Peptide Ligands

The ethyl ester of 4-amino-2,2-difluorobutanoate serves as a lipophilic, non-charged prodrug of the corresponding acid, enabling passive cellular uptake in in vitro assays. Once internalized, esterases hydrolyze the ethyl ester to yield the free acid, which can then act as a bioisostere for glutamic acid or γ-aminobutyric acid (GABA) residues. This approach circumvents the poor permeability of the free acid (logP approx. 0.5) and allows for intracellular target engagement studies .

Application
Selection Property
Validation Focus
CNS-penetrant peptidomimetic design
Lipophilicity supporting passive membrane partitioning
Brain penetration validation in in vitro models
Fluorinated peptide solid-phase synthesis
Ethyl ester stability and hydrochloride salt solubility
SPPS yield and purity assessment
GABA aminotransferase inhibitor SAR
Gem-difluoro electronic effect on amine basicity
Enzyme inhibition assay context
Intracellular target engagement via prodrug
Ethyl ester prodrug permeability; esterase lability
Intracellular target engagement verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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